![molecular formula C7H11N3O B2670246 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one CAS No. 99645-86-0](/img/structure/B2670246.png)
1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one
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Description
“1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one” is a versatile polymer-bound base . It has been used as a reusable basic catalyst for regioselective acylations . It also serves as both a base for the deprotonation of phenols and as a scavenger of excess phenil in the synthesis of aryl ethers from phenols . In addition, it has been used in the addition of dialkyl phosphites to a variety of carbonyl compounds, serving as a catalyst in the nitroaldol (Henry) reaction, and as a scavenger of activated ester electrophiles .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13N3 . The molecular weight is 139.1982 . The IUPAC Standard InChI is InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2, (H,8,9) .Chemical Reactions Analysis
As mentioned in the description, “this compound” has been used in various chemical reactions, including regioselective acylations, the deprotonation of phenols, the synthesis of aryl ethers from phenols, the addition of dialkyl phosphites to carbonyl compounds, the nitroaldol (Henry) reaction, and as a scavenger of activated ester electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 139.1982 and a structure that can be represented as a 2D Mol file or a computed 3D SD file . When bound to a polymer, it has an extent of labeling of 2.6 mmol/g loading and is 2% cross-linked with divinylbenzene .Safety and Hazards
The safety information available indicates that “1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one” is classified as Skin Corr. 1B under the GHS classification . The hazard statements include H314, and the precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
properties
IUPAC Name |
1,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-6-2-5-10-4-1-3-8-7(10)9-6/h1-5H2,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURNDCHHXZWRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NC(=O)CCN2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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